Dihydroaltenuene B

Description

from toxin-producing fungi of the genus Alternaria; structure in first source

Structure

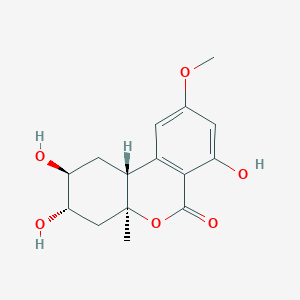

2D Structure

3D Structure

Properties

Molecular Formula |

C15H18O6 |

|---|---|

Molecular Weight |

294.30 g/mol |

IUPAC Name |

(2S,3S,4aS,10bR)-2,3,7-trihydroxy-9-methoxy-4a-methyl-2,3,4,10b-tetrahydro-1H-benzo[c]chromen-6-one |

InChI |

InChI=1S/C15H18O6/c1-15-6-12(18)10(16)5-9(15)8-3-7(20-2)4-11(17)13(8)14(19)21-15/h3-4,9-10,12,16-18H,5-6H2,1-2H3/t9-,10+,12+,15+/m1/s1 |

InChI Key |

HDWRQDAKGPKDFF-YOLKCXPHSA-N |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H](C[C@@H]1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O)O |

Canonical SMILES |

CC12CC(C(CC1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O)O |

Synonyms |

dihydroaltenuene B |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Dihydroaltenuene B: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroaltenuene B is a polyketide metabolite first identified from a freshwater fungus. This document provides a comprehensive overview of its discovery, isolation, and physicochemical characterization. Detailed experimental protocols for the isolation and analysis of this compound are presented. While initial biological screenings have been conducted, further investigation into its bioactivity and mechanism of action is warranted. This whitepaper serves as a technical guide for researchers interested in the study of this natural product.

Introduction

Natural products remain a vital source of novel chemical scaffolds for drug discovery. Fungi, in particular, are prolific producers of a diverse array of secondary metabolites with a wide range of biological activities. The altenuene derivatives are a class of polyketides that have been isolated from various fungal species. This document focuses on this compound, a member of this class, detailing its initial discovery and the methodologies used for its isolation and characterization.

Discovery and Isolation

This compound was first reported in 2006 by Jiao and colleagues.[1][2][3] It was isolated from the culture of an unidentified freshwater aquatic fungus belonging to the family Tubeufiaceae.[1][2][3] The fungus was collected from submerged wood in the Cheoah River in North Carolina, USA.[2]

The producing organism was cultured on a solid rice medium. The ethyl acetate extract of this culture was then subjected to a series of chromatographic separations to yield this compound along with other altenuene derivatives.[2]

Physicochemical Properties

This compound is a 2-benzopyran derivative.[4] Its structure was elucidated through analysis of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.[1][2][3] The initially proposed structure of this compound was later revised based on total synthesis and further spectroscopic analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₈O₆ | [4] |

| Molecular Weight | 294.30 g/mol | [4] |

| IUPAC Name | (2S,3S,4aS,10bR)-2,3,7-trihydroxy-9-methoxy-4a-methyl-2,3,4,10b-tetrahydro-1H-benzo[c]chromen-6-one | [4] |

| InChIKey | HDWRQDAKGPKDFF-YOLKCXPHSA-N | [4] |

| Canonical SMILES | C[C@]12C--INVALID-LINK--OC)O)C(=O)O2)O">C@@HO | [4] |

Biological Activity

In the initial study by Jiao et al., this compound was screened for antibacterial activity against Gram-positive bacteria. Interestingly, unlike some of its co-isolated derivatives, this compound did not show activity in these assays.[2]

Table 2: Antibacterial Activity of Altenuene Derivatives from Tubeufiaceae sp.

| Compound | Activity against Bacillus subtilis | Activity against Staphylococcus aureus |

| Dihydroaltenuene A | Active | Active |

| This compound | Inactive | Inactive |

| Dehydroaltenuene A | Active | Active |

| Dehydroaltenuene B | Active | Active |

| Isoaltenuene | Active | Inactive |

| Altenuene | Active | Active |

Data from Jiao et al., 2006. Activity was determined by disk diffusion assay.

To date, there is a lack of comprehensive studies on the biological activities of this compound. Further screening against a broader range of targets, including various cancer cell lines and microbial strains, is necessary to fully elucidate its therapeutic potential.

Experimental Protocols

Fungal Cultivation and Extraction

-

Fungal Strain: An unidentified freshwater aquatic fungus (family Tubeufiaceae), voucher specimen A-00471 deposited in the University of Illinois Department of Plant Biology fungal collection.[2]

-

Cultivation: The fungus is subcultured on 250 g of rice and incubated at 25 °C under a 12-hour light/12-hour dark cycle for five weeks.[2]

-

Extraction: The solid-state fermentation mixture is broken up and extracted twice with equal volumes of ethyl acetate. The combined ethyl acetate extracts are filtered and concentrated under reduced pressure to yield the crude extract.[2]

Isolation of this compound

The crude extract is subjected to repeated chromatographic separations. This typically involves a combination of techniques such as silica gel column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) to yield pure this compound.

Structure Elucidation

The structure of the isolated this compound is confirmed by a combination of the following spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC): To establish the connectivity of atoms and the overall structure of the molecule.

Visualizations

Caption: Experimental workflow for the isolation and characterization of this compound.

Caption: Representative antifungal mechanism of action targeting the ergosterol biosynthesis pathway. The specific mechanism for this compound has not been elucidated.

Conclusion

This compound is a naturally occurring polyketide that has been successfully isolated and structurally characterized. The methodologies for its production through fungal fermentation and subsequent purification are well-defined. While initial screenings did not reveal antibacterial properties, the vast potential of natural products warrants a more extensive investigation into the biological activities of this compound. Future research should focus on broad-spectrum bioactivity screening and, should any significant activity be identified, subsequent studies into its mechanism of action. This technical guide provides a solid foundation for researchers to build upon in their exploration of this and other related natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. An Investigation of the Growth Inhibitory Capacity of Several Medicinal Plants From Iran on Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Polyketides with IDH1 R132h and PTP1B inhibitory activities from the desert-plant-derived fungus Alternaria sp. HM 134 [frontiersin.org]

Natural Sources of Dihydroaltenuene B

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of Dihydroaltenuene B, a mycotoxin belonging to the altenuene class of secondary metabolites. The document details its primary fungal origin, methodologies for its isolation, and discusses its biological activities. Quantitative data from cited experiments are presented in a structured format, and key experimental protocols are outlined to facilitate reproducibility. Furthermore, putative biosynthetic and mechanistic pathways are visualized using Graphviz diagrams.

This compound is a naturally occurring compound produced by fungi. To date, the primary documented source of this compound is an unidentified freshwater aquatic fungus belonging to the family Tubeufiaceae.[1][2][3] This fungus was isolated from submerged, decorticated wood collected from the Cheoah River in Tapoco, North Carolina.[1] While the Alternaria genus is known for producing a variety of altenuene derivatives, this specific dihydro-derivative was identified from a member of the Tubeufiaceae family.[1][2]

Quantitative Data

The isolation of this compound was reported as part of a broader study to identify novel bioactive compounds from freshwater fungi. While the study provides details on the yield of the crude extract, the final yield of purified this compound is not explicitly stated.

| Parameter | Value | Reference |

| Fungal Culture Substrate | 250 g rice | [1] |

| Incubation Period | 5 weeks | [1] |

| Crude Extract Yield | 539 mg | [1] |

| Pure this compound Yield | Not Specified |

Experimental Protocols

The following section details the methodologies employed for the cultivation of the source fungus and the subsequent isolation of this compound.[1]

Fungal Culture and Fermentation

The unidentified freshwater fungus (accession number A-00471) from the family Tubeufiaceae was cultured on a solid substrate.

-

Substrate: 250 g of rice per flask.

-

Inoculation: The fungus was subcultured onto the rice substrate.

-

Incubation: The inoculated rice flasks were incubated at 25 °C under a 12-hour light/12-hour dark cycle for five weeks.

Extraction and Isolation

Following incubation, the fungal metabolites were extracted and purified.

-

Extraction: The fermentation mixture was mechanically broken up and extracted twice with 500 mL of ethyl acetate (EtOAc). The combined EtOAc extracts were filtered and concentrated under reduced pressure to yield a crude extract (539 mg).

-

Chromatographic Separation: The crude extract was subjected to chromatographic techniques to separate the individual compounds. While the specific chromatographic conditions for the isolation of this compound are not detailed in the primary literature, a general workflow for the separation of altenuene derivatives was described, which would have included multiple steps of column chromatography (e.g., silica gel, Sephadex) followed by high-performance liquid chromatography (HPLC) for final purification.

Putative Biosynthetic Pathway

The biosynthetic pathway for this compound has not been fully elucidated. However, based on the biosynthesis of the structurally related mycotoxin, alternariol, which is also produced by fungi of the genus Alternaria, a putative polyketide synthesis pathway can be proposed.[4] This pathway likely involves a polyketide synthase (PKS) that catalyzes the condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain, which then undergoes cyclization, reduction, and other modifications to yield the final product.

References

- 1. Altenuene Derivatives from an Unidentified Freshwater Fungus in the Family Tubeufiaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tewaharoa.victoria.ac.nz [tewaharoa.victoria.ac.nz]

- 4. Recent Advances in Alternaria Phytotoxins: A Review of Their Occurrence, Structure, Bioactivity, and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Dihydroaltenuene B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroaltenuene B is a polyketide mycotoxin produced by various species of the fungal genus Alternaria. As a member of the dibenzo-α-pyrone class of secondary metabolites, it shares structural similarities with other well-known Alternaria toxins such as alternariol (AOH), alternariol monomethyl ether (AME), and altenuene (ALT). The toxicological properties of these compounds necessitate a thorough understanding of their biosynthetic origins to enable effective control strategies and to explore their potential as scaffolds for drug development. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway leading to this compound, including the key enzymatic players, a putative reaction sequence, and detailed experimental protocols for pathway elucidation.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is intrinsically linked to the production of alternariol (AOH) and its derivatives. Evidence strongly suggests that these compounds share a common polyketide synthase (PKS) and a series of tailoring enzymes encoded within a single biosynthetic gene cluster (BGC). This compound is understood to be a downstream product of altenuene, formed via a final reduction step.[1]

The Alternariol (AOH) Gene Cluster: The Origin of the Polyketide Backbone

The core of the pathway lies within the alternariol (AOH) biosynthetic gene cluster. In Alternaria alternata, this cluster spans approximately 15 kb and contains the genes encoding the necessary enzymatic machinery for the synthesis of the initial polyketide chain and its subsequent modifications.[2]

The key genes and their putative functions in the context of this compound biosynthesis are summarized below:

| Gene | Encoded Enzyme | Putative Function in this compound Biosynthesis |

| pksI | Polyketide Synthase | Catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA to form the heptaketide backbone. |

| moxI | FAD-dependent Monooxygenase | Likely involved in oxidative modifications of the polyketide intermediate. |

| sdrI | Short-chain Dehydrogenase/Reductase | Potentially catalyzes the final reduction of altenuene to this compound. |

| doxI | Extradiol Dioxygenase | Possible role in ring cleavage or modification, though its direct involvement in the main pathway is less clear. |

| omtI | O-methyltransferase | Not directly involved in this compound synthesis but responsible for the methylation of AOH to AME in a competing branch of the pathway. |

| aohR | Transcription Factor | Regulates the expression of the other genes within the cluster.[2] |

Putative Biosynthetic Pathway of this compound

The proposed biosynthetic pathway for this compound, based on the function of the enzymes in the AOH cluster and the known chemical relationships between the intermediates, is as follows:

-

Polyketide Chain Assembly: The non-reducing polyketide synthase (NR-PKS), PksI, initiates biosynthesis by utilizing an acetyl-CoA starter unit and six malonyl-CoA extender units. Through seven rounds of Claisen condensation, a linear heptaketide intermediate is formed, tethered to the acyl carrier protein (ACP) domain of the PKS.

-

Cyclization and Aromatization: The polyketide chain undergoes a series of intramolecular aldol condensations and aromatization reactions, still bound to the PKS. This results in the formation of the characteristic dibenzo-α-pyrone scaffold of alternariol (AOH).

-

Formation of Altenuene: Subsequent enzymatic modifications, likely involving the monooxygenase (MoxI) and potentially other tailoring enzymes, convert alternariol to altenuene. The co-expression of PksI with various tailoring enzymes has been shown to produce altenuene.[2]

-

Reduction to this compound: In the final proposed step, a short-chain dehydrogenase/reductase (SdrI) is hypothesized to catalyze the stereospecific reduction of a double bond in the altenuene molecule to yield this compound.

The following diagram, generated using Graphviz (DOT language), illustrates this putative pathway.

Caption: Putative biosynthetic pathway of this compound.

Quantitative Data

At present, there is a lack of specific quantitative data, such as enzyme kinetic parameters or in vivo metabolite concentrations, for the biosynthetic pathway of this compound. The data presented in the following table is for the related, upstream metabolite, alternariol (AOH), and is provided as a reference point for the productivity of the parent pathway.

| Metabolite | Producing Organism | Culture Conditions | Titer (mg/L) | Reference |

| Alternariol (AOH) | Alternaria alternata | Rice culture | Not specified | [2] |

| Alternariol (AOH) | Aspergillus oryzae (heterologous host) | - | >100 | [2] |

Experimental Protocols

The elucidation of fungal polyketide biosynthetic pathways relies on a combination of genetic and biochemical techniques. The following are detailed methodologies for key experiments that would be instrumental in definitively characterizing the this compound pathway.

Gene Knockout via CRISPR/Cas9

This protocol describes the targeted disruption of a candidate gene (e.g., sdrI) in Alternaria alternata to confirm its role in this compound biosynthesis.

Workflow Diagram:

Caption: Workflow for gene knockout experiments in Alternaria.

Methodology:

-

Vector Construction:

-

Design two 20-bp guide RNAs (gRNAs) targeting the 5' and 3' ends of the coding sequence of the candidate gene.

-

Clone the gRNAs into a vector containing the Streptococcus pyogenes Cas9 nuclease under the control of a strong constitutive promoter (e.g., gpdA).

-

The vector should also contain a selectable marker, such as the hygromycin B phosphotransferase gene (hph).

-

-

Protoplast Preparation and Transformation:

-

Grow Alternaria alternata in potato dextrose broth (PDB) for 3-4 days.

-

Harvest the mycelia and incubate with a lytic enzyme solution (e.g., lysing enzymes from Trichoderma harzianum, driselase) to generate protoplasts.

-

Transform the protoplasts with the Cas9/gRNA vector using a polyethylene glycol (PEG)-mediated method.

-

-

Selection and Screening of Transformants:

-

Plate the transformed protoplasts on regeneration medium containing hygromycin B for selection.

-

Isolate individual transformants and extract genomic DNA.

-

Screen for successful gene deletion by PCR using primers flanking the target gene. A smaller PCR product in the mutant compared to the wild-type indicates successful deletion.

-

-

Metabolite Analysis:

-

Cultivate the wild-type and confirmed knockout strains on a suitable production medium (e.g., rice medium).

-

Extract the secondary metabolites from the culture with an organic solvent (e.g., ethyl acetate).

-

Analyze the extracts by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to compare the metabolite profiles. The absence of the this compound peak in the knockout strain would confirm the gene's involvement in its biosynthesis.

-

Isotopic Labeling Studies

This protocol uses stable isotope-labeled precursors to trace the incorporation of atoms into this compound, confirming its polyketide origin.

Methodology:

-

Precursor Feeding:

-

Grow Alternaria alternata in a minimal medium.

-

Supplement the medium with a stable isotope-labeled precursor, such as [1-¹³C]acetate or [¹³C₂]acetate.

-

-

Metabolite Extraction and Purification:

-

After a suitable incubation period, harvest the culture and extract the secondary metabolites.

-

Purify this compound from the extract using chromatographic techniques (e.g., preparative HPLC).

-

-

NMR and Mass Spectrometry Analysis:

-

Analyze the purified this compound by ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The enrichment of specific carbon signals will reveal the pattern of acetate incorporation, confirming the polyketide backbone assembly.

-

Analysis by high-resolution mass spectrometry will show an increase in the molecular weight corresponding to the number of incorporated ¹³C atoms.

-

In Vitro Enzyme Assays

This protocol describes the in vitro characterization of a candidate tailoring enzyme (e.g., the putative reductase, SdrI) to confirm its function.

Methodology:

-

Heterologous Expression and Purification:

-

Clone the coding sequence of the candidate gene (e.g., sdrI) into an expression vector (e.g., pET-28a) for production in Escherichia coli.

-

Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for a His-tagged protein).

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing the purified enzyme, the substrate (altenuene), and a cofactor (e.g., NADPH or NADH).

-

Incubate the reaction at an optimal temperature and pH.

-

Quench the reaction and extract the products with an organic solvent.

-

-

Product Analysis:

-

Analyze the reaction products by HPLC-MS. The formation of a product with the same retention time and mass-to-charge ratio as a this compound standard would confirm the enzymatic activity.

-

Conclusion

The biosynthesis of this compound is a multi-step process that originates from the well-characterized alternariol biosynthetic gene cluster. While the involvement of the PksI enzyme in forming the polyketide backbone is established, the precise sequence of tailoring reactions and the specific enzymes responsible for the conversion of alternariol to altenuene and its subsequent reduction to this compound are still putative. The experimental protocols outlined in this guide provide a roadmap for the definitive elucidation of this pathway. A complete understanding of the biosynthesis of this compound will not only aid in mitigating its presence in food and feed but also pave the way for the bioengineering of novel compounds with potentially valuable biological activities.

References

An In-depth Technical Guide to Dihydroaltenuene B: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroaltenuene B is a naturally occurring mycotoxin belonging to the dibenzopyranone class of compounds. Initially isolated from fungi of the Alternaria genus, its chemical structure was later revised based on spectroscopic and synthetic evidence. This guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound, with a focus on its role as a mushroom tyrosinase inhibitor. Detailed experimental protocols and data are presented to support further research and development.

Chemical Structure and Properties

This compound is a polyketide-derived metabolite with a complex stereochemistry. The correct structure was established through total synthesis and spectroscopic analysis.

Chemical Structure:

The IUPAC name for this compound is (2S,3S,4aS,10bR)-2,3,7-trihydroxy-9-methoxy-4a-methyl-2,3,4,10b-tetrahydro-1H-benzo[c]chromen-6-one. The chemical structure is depicted below:

Dihydroaltenuene B: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of Dihydroaltenuene B, a natural compound of interest to researchers in drug development and the life sciences. This document compiles its core physicochemical properties, known biological activities, and detailed experimental methodologies.

Core Compound Data

This compound is a naturally occurring compound that has garnered attention for its potent biological activities. Below is a summary of its key identifiers and properties.

| Property | Value | Source |

| CAS Number | 887751-89-5 | N/A |

| Molecular Weight | 294.30 g/mol | [1] |

| Molecular Formula | C₁₅H₁₈O₆ | [1] |

| IUPAC Name | (2S,3S,4aS,10bR)-2,3,7-trihydroxy-9-methoxy-4a-methyl-2,3,4,10b-tetrahydro-1H-benzo[c]chromen-6-one | [1] |

| Known Biological Activity | Potent mushroom tyrosinase inhibitor | [2] |

| IC₅₀ Value | 38.33 µM (Mushroom Tyrosinase) | [2] |

Biological Activity and Mechanism of Action

The primary reported biological activity of this compound is the potent inhibition of mushroom tyrosinase[2]. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for agents addressing hyperpigmentation. The inhibitory action of this compound is attributed to hydrogen bonding interactions between its hydroxyl groups and key amino acid residues (His244, Met280, and Gly281) within the active site of the tyrosinase enzyme[2].

While specific studies on the anti-inflammatory and phytotoxic activities of this compound are not extensively detailed in the reviewed literature, related compounds from Alternaria species are known to possess such properties. Further research into these potential activities for this compound is warranted.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound.

Mushroom Tyrosinase Inhibition Assay

This protocol outlines the procedure to determine the tyrosinase inhibitory activity of this compound.

Materials:

-

Mushroom Tyrosinase (e.g., 1000 U/mL)

-

L-DOPA (3,4-dihydroxyphenylalanine)

-

This compound

-

Phosphate Buffer (0.1 M, pH 6.8)

-

96-well microplate reader

-

Kojic acid (positive control)

Procedure:

-

Prepare a sample solution by mixing 20 µL of mushroom tyrosinase, 100 µL of the test sample solution (this compound at various concentrations), and 20 µL of 0.1 M phosphate buffer (pH 6.8) in a 96-well plate.

-

Prepare a blank solution containing the phosphate buffer and the test sample, but without the enzyme.

-

Prepare a positive control using kojic acid in place of the test sample.

-

Incubate the assay mixtures at 25°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of L-DOPA to each well.

-

Measure the absorbance at 475 nm to quantify the formation of dopachrome.

-

Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [ (A_control - A_control_blank) - (A_sample - A_sample_blank) / (A_control - A_control_blank) ] x 100

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol describes a method to assess the potential anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cells

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum)

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

-

96-well cell culture plates

Procedure:

-

Seed RAW 264.7 cells in 96-well plates at a density of 5 × 10⁵ cells/mL and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

-

After incubation, collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent and incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm to determine the nitrite concentration, which is an indicator of NO production.

-

A decrease in nitrite levels in the presence of this compound would suggest anti-inflammatory activity.

Visualized Pathways and Workflows

The following diagrams illustrate key conceptual frameworks related to the study of this compound.

Caption: Melanin biosynthesis pathway and the inhibitory action of this compound.

Caption: Experimental workflow for assessing anti-inflammatory activity.

Isolation and Purification

This compound has been isolated from cultures of an unidentified freshwater aquatic fungal species belonging to the family Tubeufiaceae[3]. The general procedure involves solid-substrate fermentation on rice, followed by extraction with an organic solvent such as ethyl acetate. The crude extract is then subjected to various chromatographic techniques for purification to yield the pure compound[3].

This technical guide serves as a foundational resource for researchers. Further investigations are encouraged to fully elucidate the therapeutic potential of this compound.

References

Spectroscopic Profile of Dihydroaltenuene B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Dihydroaltenuene B, a polyketide metabolite produced by fungi of the genus Alternaria. The information presented herein is intended to serve as a core resource for researchers engaged in natural product chemistry, drug discovery, and metabolomics. This document details the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic characteristics of this compound, alongside detailed experimental protocols for data acquisition.

Core Spectroscopic Data

The structural elucidation of this compound is critically dependent on the analysis of its spectroscopic data. The following tables summarize the key quantitative data from NMR and MS analyses.

Mass Spectrometry (MS) Data

Mass spectrometry confirms the molecular weight and elemental composition of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₅H₁₈O₆ | [1][2][3] |

| Molecular Weight | 294.30 g/mol | [1][2][3] |

| Mass Spectrum (EIMS) | m/z 294 [M]⁺ | [1][2] |

Nuclear Magnetic Resonance (NMR) Data

¹H and ¹³C NMR data are fundamental for the structural assignment of this compound. The following data were reported in CDCl₃.

¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 3 | 6.28 | d | 2.5 |

| 5 | 6.37 | d | 2.5 |

| 1' | 4.34 | d | 9.0 |

| 2'α | 2.04 | m | |

| 2'β | 1.54 | m | |

| 3' | 3.90 | m | |

| 4' | 4.10 | m | |

| 5' | 3.59 | m | |

| 6'α | 2.04 | m | |

| 6'β | 1.54 | m | |

| 2'-CH₃ | 1.22 | d | 6.5 |

| 4-OCH₃ | 3.84 | s | |

| 6-OH | 11.30 | s |

¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Position | Chemical Shift (δ) ppm |

| 1 | 165.7 |

| 2 | 101.4 |

| 3 | 164.2 |

| 4 | 97.4 |

| 5 | 162.7 |

| 5a | 107.1 |

| 6 | 170.8 |

| 1' | 76.9 |

| 2' | 35.4 |

| 3' | 70.2 |

| 4' | 75.1 |

| 5' | 78.1 |

| 6' | 30.9 |

| 2'-CH₃ | 21.1 |

| 4-OCH₃ | 55.6 |

Infrared (IR) Spectroscopy

-

O-H stretching: A broad band in the region of 3500-3200 cm⁻¹ due to the hydroxyl groups.

-

C-H stretching: Bands in the region of 3000-2850 cm⁻¹ corresponding to sp³ hybridized C-H bonds.

-

C=O stretching: A strong absorption band around 1715 cm⁻¹ for the ester carbonyl group.

-

C=C stretching: Absorptions in the 1600-1400 cm⁻¹ region due to the aromatic ring.

-

C-O stretching: Bands in the 1300-1000 cm⁻¹ range for the ester, ether, and alcohol C-O bonds.

Experimental Protocols

The following sections provide detailed methodologies for the isolation and spectroscopic analysis of this compound, based on established protocols for fungal metabolites.

Isolation and Purification of this compound

The isolation of this compound typically involves the cultivation of the producing fungal strain on a suitable medium, followed by extraction and chromatographic purification.

Caption: Workflow for the isolation of this compound.

NMR Spectroscopy

High-resolution NMR spectra are acquired to determine the chemical structure of the isolated compound.

-

Sample Preparation: Approximately 1-5 mg of purified this compound is dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Spectra are recorded on a 500 MHz (or higher) NMR spectrometer.

-

¹H NMR: Standard parameters are used for the acquisition of the proton spectrum.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired.

-

2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish proton-proton and proton-carbon correlations, aiding in the complete structural assignment.

Mass Spectrometry

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound.

-

Sample Introduction: The purified compound is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Electron ionization (EI) is a common method for this type of compound.

-

Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.

Infrared Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

-

Sample Preparation: A small amount of the purified compound is prepared as a thin film on a salt plate (e.g., NaCl or KBr) or mixed with KBr powder and pressed into a pellet.

-

Instrumentation: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹).

Logical Relationships in Spectroscopic Analysis

The process of elucidating the structure of a natural product like this compound involves a logical workflow where data from different spectroscopic techniques are integrated.

Caption: Integration of spectroscopic data for structure elucidation.

This guide provides a foundational understanding of the spectroscopic properties of this compound. The detailed data and protocols are intended to facilitate further research and application of this natural product in various scientific and developmental fields.

References

Dihydroaltenuene B: A Technical Literature Review for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydroaltenuene B is a naturally occurring dibenzo-α-pyrone, a class of secondary metabolites produced by fungi of the genus Alternaria. While the total synthesis of this compound has been successfully achieved, a comprehensive review of the existing literature reveals a significant gap in the understanding of its biological activities. To date, specific quantitative data on its cytotoxicity, enzyme inhibition, or antimicrobial effects are not publicly available. This technical guide provides a comprehensive overview of the known information on this compound and presents a summary of the biological activities of structurally related Alternaria dibenzo-α-pyrones, such as altenuene, isoaltenuene, and alternariol, to infer potential areas of interest for future research. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this class of compounds.

Introduction

Alternaria species are ubiquitous fungi known to produce a diverse array of secondary metabolites. Among these, the dibenzo-α-pyrones have attracted scientific interest due to their varied biological activities, including cytotoxic, phytotoxic, and antimicrobial properties.[1][2][3] this compound belongs to this family of compounds. While its chemical synthesis has been documented, a thorough investigation into its pharmacological profile is notably absent from the current scientific literature. This review consolidates the available information and leverages data from closely related analogues to provide a predictive insight into the potential bioactivities of this compound.

Quantitative Biological Activity Data

Specific quantitative biological activity data for this compound is not available in the reviewed literature. However, data for structurally similar dibenzo-α-pyrones isolated from Alternaria species provide valuable insights into the potential bioactivities of this compound class. The following tables summarize the reported cytotoxic, phytotoxic, and antimicrobial activities of altenuene, isoaltenuene, and alternariol.

Table 1: Cytotoxicity of Alternaria Dibenzo-α-Pyrones

| Compound | Cell Line | IC50 (µM) | Reference |

| Altenusin | HL-60 | 6.65 | [4][5] |

| Alternariol | HL-60 | 33.28 | [5] |

Table 2: Phytotoxicity of Alternaria Dibenzo-α-Pyrones

| Compound | Plant Species | Activity | Reference |

| Isoaltenuene | Lactuca sativa | Phytotoxic | [4][5] |

| Brassica campestris L. | Phytotoxic | [4][5] | |

| Stellaria aquatica (L.) Scop. | Phytotoxic | [4][5] | |

| Digitaria ciliaris | Phytotoxic | [4][5] | |

| Tomato leaves | Minor phytotoxicity at 20 µ g/spot | [6] | |

| Alternariol | Lactuca sativa | Phytotoxic | [4][5] |

| Brassica campestris L. | Phytotoxic | [4][5] | |

| Stellaria aquatica (L.) Scop. | Phytotoxic | [4][5] | |

| Digitaria ciliaris | Phytotoxic | [4][5] | |

| Altenusin | Lactuca sativa | Phytotoxic | [4][5] |

| Brassica campestris L. | Phytotoxic | [4][5] | |

| Stellaria aquatica (L.) Scop. | Phytotoxic | [4][5] | |

| Digitaria ciliaris | Phytotoxic | [4][5] |

Table 3: Antimicrobial Activity of Alternaria Dibenzo-α-Pyrones

| Compound | Microorganism | Activity (Zone of Inhibition) | Reference |

| Dihydroaltenuene A | Staphylococcus aureus (ATCC 29213) | 14 mm at 100 µ g/disk | [7] |

| Altenuene | Staphylococcus aureus | 18 mm at 100 µ g/disk | [7] |

| Bacillus subtilis | 20 mm at 100 µ g/disk | [7] | |

| Isoaltenuene | Bacillus subtilis | 30 mm at 100 µ g/disk | [7] |

| Geotrichum candidum | No activity up to 20 µ g/disk | [6] |

Experimental Protocols

Detailed experimental protocols for this compound are not available. The following protocols are for the key assays used to evaluate the biological activities of the related dibenzo-α-pyrones mentioned in the tables above.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of altenusin and alternariol against HL-60 cells was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

Protocol:

-

Cell Culture: HL-60 cells were cultured in RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and antibiotics (100 U/mL penicillin, 100 µg/mL streptomycin, and 0.25 µg/mL amphotericin B). Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Treatment: HL-60 cells were seeded in a 96-well microplate at a density of 2.0 × 10^5 cells/mL. The cells were then treated with various concentrations of the test compounds dissolved in methanol.

-

Incubation: The treated cells were incubated for 48 hours.

-

MTT Addition: After the incubation period, MTT solution is added to each well.

-

Formazan Solubilization: The plate is further incubated to allow for the formation of formazan crystals by viable cells. A solubilization solution is then added to dissolve the formazan crystals, resulting in a colored solution.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The cell viability is proportional to the absorbance, and the IC50 value is calculated.

Antibacterial Assay (Disk Diffusion Method)

The antibacterial activity of altenuene derivatives was evaluated using the disk diffusion method.[7]

Protocol:

-

Bacterial Culture: The test bacteria (Staphylococcus aureus and Bacillus subtilis) were cultured in an appropriate broth medium to achieve a standardized inoculum.

-

Agar Plate Inoculation: The surface of an agar plate is uniformly inoculated with the bacterial suspension.

-

Disk Application: Sterile paper disks (typically 6 mm in diameter) are impregnated with a known concentration of the test compound (e.g., 100 µ g/disk ).

-

Incubation: The plates are incubated under suitable conditions for bacterial growth (e.g., 37°C for 24 hours).

-

Zone of Inhibition Measurement: The diameter of the clear zone around the disk, where bacterial growth is inhibited, is measured in millimeters.

Signaling Pathways and Experimental Workflows

Specific signaling pathways affected by this compound have not been elucidated. Based on the observed cytotoxicity of related compounds, a general workflow for investigating the mechanism of action is proposed. Furthermore, as many natural products exhibit enzyme inhibitory activity, a conceptual diagram of an enzyme inhibition assay is also provided.

Figure 1: Proposed experimental workflow for investigating the cytotoxic mechanism of action of this compound.

Figure 2: Conceptual diagram of a competitive enzyme inhibition model, a potential mechanism of action for this compound.

Conclusion and Future Directions

The current body of scientific literature on this compound is primarily focused on its chemical synthesis, leaving a significant void in our understanding of its biological properties. The data available for structurally related dibenzo-α-pyrones from Alternaria species, such as altenuene, isoaltenuene, and alternariol, suggest that this compound may possess cytotoxic, phytotoxic, and antimicrobial activities.

Future research should prioritize the biological evaluation of this compound. A systematic screening against a panel of cancer cell lines, pathogenic bacteria, and fungi is warranted. Should promising activity be identified, subsequent studies should focus on elucidating the mechanism of action, including the identification of molecular targets and affected signaling pathways. The experimental workflows and conceptual diagrams presented in this review provide a roadmap for such investigations. A thorough understanding of the structure-activity relationships within the dibenzo-α-pyrone class will be crucial for the potential development of this compound or its derivatives as therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Isolation and structure elucidation of isoaltenuene, a new metabolite ofAlternaria alternata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Altenuene Derivatives from an Unidentified Freshwater Fungus in the Family Tubeufiaceae - PMC [pmc.ncbi.nlm.nih.gov]

Dihydroaltenuene B Producing Fungi: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroaltenuene B is a polyketide-derived secondary metabolite produced by certain species of fungi. As a member of the altenuene derivative family, it shares a structural relationship with other mycotoxins produced by the genus Alternaria, such as altenuene and alternariol.[1][2] These compounds have garnered interest within the scientific community due to their diverse biological activities, which include potential enzymatic inhibition and cytotoxic effects. This technical guide provides a comprehensive overview of the fungi known to produce this compound, its biosynthetic pathway, detailed experimental protocols for its study, and a summary of its biological activities.

Fungi Producing this compound

This compound has been isolated from fungal species belonging to the genus Alternaria. While a comprehensive list of all producing strains is not exhaustively documented, Alternaria alternata is a well-established source of altenuene and its derivatives.[1][3][4] Additionally, a freshwater aquatic fungus from the family Tubeufiaceae has also been identified as a producer of this compound. Further screening of other Alternaria species and related fungi may reveal additional sources of this compound.

Biosynthesis of this compound

The biosynthesis of this compound is rooted in the polyketide pathway, a major route for the production of a wide array of fungal secondary metabolites.[4][5] The core structure of this compound is assembled by a Type I iterative polyketide synthase (PKS).

Proposed Biosynthetic Pathway:

The biosynthesis of this compound is believed to follow a pathway analogous to that of alternariol (AOH), a closely related and well-studied mycotoxin. The alternariol biosynthetic gene cluster, which has been identified in Alternaria alternata, contains the key enzymes necessary for the formation of the polyketide backbone.[6][7]

-

Polyketide Chain Assembly: The pathway is initiated by a non-reducing polyketide synthase (NR-PKS), encoded by the pksI gene. This enzyme catalyzes the iterative condensation of acetyl-CoA with six molecules of malonyl-CoA to form a heptaketide intermediate.[5][6]

-

Cyclization and Aromatization: The polyketide chain undergoes a series of cyclization and aromatization reactions, also catalyzed by the PKS, to form the fundamental dibenzo-α-pyrone scaffold of alternariol.

-

Tailoring Modifications: Following the formation of the core structure, a series of tailoring enzymes modify the molecule. For this compound, this would involve hydroxylation and methylation steps. An O-methyltransferase, encoded by the omtI gene within the AOH cluster, is likely responsible for the methylation of a hydroxyl group.[5][6]

-

Reduction Step: The defining feature of this compound is the presence of a dihydro bond in the pyrone ring. This reduction is catalyzed by a dehydrogenase or reductase enzyme. A short-chain dehydrogenase, encoded by the sdrI gene also found in the AOH cluster, is a strong candidate for this enzymatic transformation.[6]

Genetic Regulation

The production of this compound and other secondary metabolites in Alternaria is tightly regulated at the genetic level. The expression of the biosynthetic genes is controlled by specific transcription factors, such as AohR, which is known to regulate the AOH gene cluster.[6] The production of these compounds is also influenced by various environmental factors, including nutrient availability (carbon and nitrogen sources), pH, and temperature, as well as signaling molecules that mediate fungal development and interactions with other organisms.[8]

Experimental Protocols

Fungal Culture and Induction of this compound Production

Objective: To cultivate this compound-producing fungi and induce the biosynthesis of the target compound.

Materials:

-

Alternaria alternata strain (or other known producer)

-

Potato Dextrose Agar (PDA) plates

-

Potato Dextrose Broth (PDB)

-

Sterile flasks

-

Incubator

Protocol:

-

Inoculate the Alternaria alternata strain onto PDA plates and incubate at 25-28°C for 7-10 days until sufficient sporulation is observed.

-

Prepare a spore suspension by adding sterile water with 0.05% Tween 80 to the PDA plate and gently scraping the surface with a sterile loop.

-

Adjust the spore concentration to approximately 1 x 10^6 spores/mL using a hemocytometer.

-

Inoculate 100 mL of PDB in a 250 mL Erlenmeyer flask with 1 mL of the spore suspension.

-

Incubate the liquid culture at 25-28°C with shaking at 150 rpm for 14-21 days. The production of secondary metabolites is often induced in the stationary phase of growth.

Extraction and Purification of this compound

Objective: To isolate and purify this compound from the fungal culture.

Materials:

-

Fungal culture broth and mycelia

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane, ethyl acetate, and methanol for chromatography elution

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Protocol:

-

Separate the mycelia from the culture broth by filtration.

-

Extract the culture filtrate three times with an equal volume of ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Subject the crude extract to silica gel column chromatography, eluting with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate and then methanol.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.

-

Pool the fractions containing the compound of interest and concentrate.

-

Further purify the enriched fraction by preparative HPLC on a C18 column using a suitable mobile phase (e.g., a gradient of methanol and water) to obtain pure this compound.

-

Confirm the identity and purity of the isolated compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[9][10]

Bioactivity Assessment: Enzyme Inhibition Assay (Acetylcholinesterase)

Objective: To evaluate the inhibitory effect of this compound on acetylcholinesterase (AChE).

Materials:

-

Purified this compound

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Tris-HCl buffer (pH 8.0)

-

96-well microplate reader

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 25 µL of varying concentrations of this compound, 50 µL of Tris-HCl buffer, and 25 µL of AChE solution.

-

Pre-incubate the mixture at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of ATCI solution.

-

Add 125 µL of DTNB solution.

-

Measure the absorbance at 405 nm at regular intervals using a microplate reader.

-

The rate of the reaction is determined by the increase in absorbance due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Biological Activity and Quantitative Data

Altenuene, a closely related compound to this compound, has demonstrated acetylcholinesterase inhibitory activity.[1] When added to the feed of Spodoptera litura (tobacco cutworm) caterpillars at a concentration of 50 mg/mL, it resulted in over 70% mortality, suggesting potential insecticidal properties.[1] While specific quantitative data for this compound's cytotoxicity and enzyme inhibition is not extensively available in the public domain, the structural similarity to other bioactive Alternaria toxins suggests it may exhibit similar properties. Further research is required to fully characterize its biological activity profile.

Table 1: Known Biological Activities of Related Altenuene Derivatives

| Compound | Biological Activity | Organism/Cell Line | Reported Effect |

| Altenuene | Acetylcholinesterase Inhibition | - | - |

| Altenuene | Insecticidal | Spodoptera litura | >70% mortality at 50 mg/mL |

Visualizations

Caption: Proposed biosynthetic pathway of this compound.

Caption: Experimental workflow for this compound production and analysis.

Caption: Regulation of this compound biosynthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Alternaria Phytotoxins: A Review of Their Occurrence, Structure, Bioactivity, and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phylogeny and Mycotoxin Characterization of Alternaria Species Isolated from Wheat Grown in Tuscany, Italy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Alternariol as virulence and colonization factor of Alternaria alternata during plant infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Fungal-fungal cocultivation alters secondary metabolites of marine fungi mediated by reactive oxygen species (ROS) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure Elucidation of Unknown Metabolites in Metabolomics by Combined NMR and MS/MS Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to Investigating the Preliminary Cytotoxicity of Novel Dihydro-Compounds: A Case Study Approach in the Absence of Data for Dihydroaltenuene B

Disclaimer: As of the latest literature search, specific studies on the preliminary cytotoxicity of Dihydroaltenuene B are not publicly available. Therefore, this technical guide will provide a representative framework for assessing the cytotoxic potential of a novel dihydro-compound, drawing upon established methodologies and findings from research on structurally related molecules. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals embarking on the cytotoxic evaluation of new chemical entities.

Quantitative Data in Cytotoxicity Studies

The initial assessment of a compound's cytotoxicity involves quantifying its effect on cell viability and proliferation. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound that inhibits a biological process by 50%. Below is a table summarizing typical quantitative data obtained in preliminary cytotoxicity screens of various dihydrochalcone and other related derivatives, which could be expected in a study of a new compound like this compound.

| Compound Class | Cell Line | Assay | IC50 Value (µM) | Exposure Time (h) | Citation |

| Dihydrochalcone Derivative | MDA-MB-231 | MTT | Data not specified | 24, 48, 72 | |

| Dihydrochalcone Derivative | MCF-7 | MTT | Data not specified | 24, 48, 72 | [1] |

| 2-Phenylnaphthalene Derivative | HCT116 | Not specified | 10, 15, 20 (concentrations tested) | 48 | [2] |

| 6-Methoxycoelonin | Melanoma | Not specified | 2.59 ± 0.11 | Not specified |

Note: Specific IC50 values for the dihydrochalcone derivatives in the cited study were presented in graphical form and not explicitly stated in the text.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust cytotoxicity assessment. The following sections outline standard methodologies for key assays.

Cell viability assays are used to determine the number of healthy cells in a population after exposure to a test compound. These assays measure various cellular parameters, such as metabolic activity or membrane integrity.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble purple formazan. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength (typically around 570 nm).

-

Resazurin (AlamarBlue) Assay: This is a fluorometric method to measure cell viability.[3] The blue, non-fluorescent resazurin is reduced to the pink, highly fluorescent resorufin by metabolically active cells. The fluorescence intensity is proportional to the number of viable cells.[4] This assay is generally considered more sensitive than the MTT assay.[4]

Apoptosis, or programmed cell death, is a common mechanism of action for cytotoxic compounds. Assays to detect apoptosis are crucial for understanding a compound's mode of action.

-

Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that specifically binds to PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live cells but can enter dead cells. By staining cells with both Annexin V and PI and analyzing them via flow cytometry, one can distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

-

Caspase Activity Assays: Caspases are a family of proteases that are key executioners of apoptosis.[5] Assays are available to measure the activity of specific caspases (e.g., caspase-3, -8, -9). These assays often use a substrate that, when cleaved by the active caspase, releases a chromophore or fluorophore, allowing for colorimetric or fluorometric quantification of caspase activity.[1]

Signaling Pathways in Cytotoxicity

Understanding the molecular pathways through which a compound induces cell death is critical for its development as a potential therapeutic agent. The search results on related dihydro-compounds frequently implicate the intrinsic and extrinsic apoptosis pathways.

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface.[5] This binding leads to the recruitment of adaptor proteins like FADD (Fas-Associated Death Domain), which in turn recruits and activates pro-caspase-8.[2] Activated caspase-8 then directly activates executioner caspases, such as caspase-3, leading to the execution of apoptosis.[6]

The intrinsic pathway is triggered by intracellular stress signals such as DNA damage or oxidative stress.[5] These signals lead to the activation of pro-apoptotic proteins from the Bcl-2 family (e.g., Bax, Bak) and the inhibition of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).[5][6] This results in mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm.[6] Cytochrome c then binds to Apaf-1, forming the apoptosome, which recruits and activates pro-caspase-9.[7] Activated caspase-9 then activates executioner caspases like caspase-3, culminating in apoptosis.[5][7]

Mandatory Visualizations

The following diagrams illustrate a typical experimental workflow for assessing cytotoxicity and the key signaling pathways involved in apoptosis.

Caption: A representative experimental workflow for the in vitro evaluation of a compound's cytotoxicity.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of cell viability using time-dependent increase in fluorescence intensity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. Dihydroaustrasulfone alcohol induces apoptosis in nasopharyngeal cancer cells by inducing reactive oxygen species-dependent inactivation of the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Divergence of the apoptotic pathways induced by 4-hydroxynonenal and amyloid beta-protein - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Hypothesis on the Mechanism of Action of Dihydroaltenuene B

A Deep Dive for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Dihydroaltenuene B, a natural product with a complex chemical structure, presents a compelling case for further investigation into its biological activities. Despite its intriguing potential, a comprehensive understanding of its mechanism of action remains elusive. This technical guide synthesizes the currently available information and, based on the activities of structurally related compounds and known signaling pathways, puts forth a series of hypotheses regarding the potential cellular and molecular targets of this compound. The objective is to provide a foundational framework to guide future research and drug development efforts. Due to a scarcity of direct experimental data on this compound, this document leverages analogous information to construct plausible mechanisms, which await empirical validation.

Introduction

This compound is a benzopyran derivative, a class of compounds known for a wide range of biological activities.[1] Its intricate stereochemistry and functional groups suggest the potential for specific interactions with biological macromolecules, making it a person of interest in the search for novel therapeutic agents. However, the scientific literature currently lacks detailed studies on its specific mechanism of action. This guide aims to bridge this gap by proposing testable hypotheses based on established biochemical principles and data from related molecules.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is fundamental to elucidating its biological function. The table below summarizes the key computed properties of this compound.

| Property | Value | Source |

| Molecular Formula | C15H18O6 | PubChem |

| Molecular Weight | 294.30 g/mol | PubChem |

| XLogP3 | 1.3 | PubChem |

| Hydrogen Bond Donor Count | 4 | PubChem |

| Hydrogen Bond Acceptor Count | 6 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Caption: Key physicochemical properties of this compound.

Hypothesized Mechanisms of Action and Signaling Pathways

Given the lack of direct evidence, we can hypothesize potential mechanisms of action for this compound by examining the known activities of other natural products with similar structural motifs and by considering common cellular signaling pathways that are often modulated by such compounds.

Modulation of Inflammatory Signaling Pathways

Many natural products are known to possess anti-inflammatory properties through the modulation of key signaling cascades. A plausible hypothesis is that this compound could interfere with pro-inflammatory pathways such as the NF-κB and MAPK signaling cascades.

-

NF-κB Signaling: The NF-κB pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes. This compound could potentially inhibit this pathway at various levels, such as by preventing the degradation of IκBα or by directly inhibiting the transcriptional activity of NF-κB.

-

MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are crucial for cellular responses to a variety of stimuli, including inflammatory signals. It is conceivable that this compound could modulate the phosphorylation and activation of key kinases within these pathways.

Caption: Hypothesized modulation of inflammatory signaling pathways by this compound.

Induction of Apoptosis in Cancer Cells

Another common bioactivity of natural products is the induction of apoptosis, or programmed cell death, in cancer cells. This compound could potentially trigger apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

-

Intrinsic Pathway: This pathway is initiated by cellular stress and leads to the release of cytochrome c from the mitochondria, ultimately activating caspases. This compound might induce mitochondrial stress or modulate the expression of Bcl-2 family proteins to promote apoptosis.

-

Extrinsic Pathway: This pathway is activated by the binding of death ligands to death receptors on the cell surface. It is possible that this compound could upregulate the expression of death receptors or sensitize cells to death ligand-induced apoptosis.

Caption: Hypothesized induction of apoptosis by this compound.

Proposed Experimental Protocols for Hypothesis Testing

To validate the aforementioned hypotheses, a series of well-defined experiments are required. The following protocols are proposed as a starting point for investigating the mechanism of action of this compound.

Cell Viability and Apoptosis Assays

-

Objective: To determine the cytotoxic and pro-apoptotic effects of this compound on relevant cell lines (e.g., cancer cell lines, immune cells).

-

Methodology:

-

Cell Culture: Culture selected cell lines under standard conditions.

-

Treatment: Treat cells with a range of concentrations of this compound for various time points.

-

MTT Assay: Perform an MTT assay to assess cell viability and determine the IC50 value.

-

Annexin V/PI Staining: Use Annexin V/Propidium Iodide staining followed by flow cytometry to quantify apoptosis and necrosis.

-

Caspase Activity Assays: Measure the activity of key caspases (e.g., caspase-3, -8, -9) using colorimetric or fluorometric assays.

-

Western Blot Analysis of Signaling Proteins

-

Objective: To investigate the effect of this compound on the activation state of key proteins in the NF-κB and MAPK signaling pathways.

-

Methodology:

-

Cell Lysis: Treat cells with this compound and a relevant stimulus (e.g., LPS for NF-κB activation) and then lyse the cells to extract proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for total and phosphorylated forms of IκBα, p65 (NF-κB), ERK, JNK, and p38.

-

Detection and Analysis: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection. Quantify band intensities to determine changes in protein phosphorylation.

-

Caption: Experimental workflow for Western Blot analysis.

Conclusion and Future Directions

The study of this compound is in its infancy, and its mechanism of action remains a compelling open question. The hypotheses presented in this guide, centered on the modulation of inflammatory and apoptotic pathways, provide a rational starting point for future research. The proposed experimental protocols offer a clear path forward for empirically testing these hypotheses. Further investigations, including target identification studies using techniques such as affinity chromatography and proteomics, will be crucial to definitively elucidate the molecular targets of this compound and to unlock its full therapeutic potential. The journey to understand this enigmatic molecule has just begun, and it promises to be a rewarding one for the scientific community.

References

An In-Depth Technical Guide to the Structural Analogs of Dihydroaltenuene B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of Dihydroaltenuene B, a mycotoxin produced by fungi of the Alternaria genus. The document delves into the known biological activities, structure-activity relationships, and potential therapeutic applications of this class of compounds. It is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and toxicology.

Introduction to this compound and its Analogs

This compound is a bicyclic lactone belonging to the dibenzopyrone class of mycotoxins. These secondary metabolites from Alternaria species are known for a wide range of biological activities, including cytotoxic, phytotoxic, and antimicrobial properties.[1][2] The core structure of this compound presents several sites for chemical modification, making it an interesting scaffold for the development of novel therapeutic agents. The exploration of its structural analogs is driven by the need to understand the relationship between chemical structure and biological activity, with the aim of identifying derivatives with enhanced potency and selectivity for specific biological targets.

Biological Activities of this compound and Related Analogs

While extensive research on a wide array of synthetic this compound analogs is still emerging, studies on the parent compound and its naturally occurring isomers provide foundational insights into their biological potential. The primary reported activity for this class of compounds is antibacterial, particularly against Gram-positive bacteria.

Antibacterial Activity

A key study on altenuene derivatives, including this compound, investigated their antibiotic properties using a disk diffusion assay. The results, summarized in the table below, indicate that the stereochemistry of the molecule plays a crucial role in its antibacterial efficacy.

| Compound | Structure | Zone of Inhibition (mm) vs. Bacillus subtilis | Zone of Inhibition (mm) vs. Staphylococcus aureus |

| Dihydroaltenuene A | Isomer of this compound | - | - |

| This compound | - | - | - |

| Isoaltenuene | Diastereomer of Altenuene | 30 | - |

| Altenuene | Dehydrogenated analog | 20 | 18 |

| 5'-epi-Altenuene | Epimer of Altenuene | Inactive | Inactive |

Data extracted from a study on altenuene derivatives isolated from a freshwater fungus.[3][4] Note: Specific quantitative data for this compound was not provided in this study, though it was isolated. The activity of its isomers and related compounds suggests potential antibacterial properties.

Structure-Activity Relationship (SAR) Analysis

The development of potent and selective analogs of this compound hinges on a clear understanding of its structure-activity relationship (SAR). While a comprehensive SAR study on a large library of this compound derivatives is not yet available in the public domain, valuable inferences can be drawn from studies of closely related structural analogs, such as dehydroaltenusin.

A study on dehydroaltenusin derivatives as inhibitors of mammalian DNA polymerase alpha revealed that the o-hydroxy-p-benzoquinone moiety is essential for their inhibitory activity.[5] This suggests that modifications to this part of the this compound scaffold could significantly impact its biological profile. Furthermore, substitutions at the 5-position of dehydroaltenusin were found to be important for its potency, indicating that this position is a key site for synthetic modification.[5]

Based on these findings, a logical workflow for exploring the SAR of this compound would involve the synthesis of analogs with modifications at these key positions to probe their effects on biological activity.

Caption: Logical workflow for SAR studies of this compound.

Potential Signaling Pathway Interactions

The precise molecular mechanisms and signaling pathways modulated by this compound and its analogs are not yet fully elucidated. However, the known cytotoxic and anticancer activities of other Alternaria mycotoxins suggest that these compounds may interfere with fundamental cellular processes.[1][2] For instance, some phytochemicals are known to target cancer stem cells by modulating signaling pathways such as Wnt/β-catenin and Notch.[6][7][8]

Given the structural similarities to other bioactive natural products, it is plausible that this compound analogs could interact with key signaling molecules involved in cell proliferation, apoptosis, and inflammation. Further research is required to identify the specific protein targets and signaling cascades affected by this class of compounds. A potential avenue of investigation could be the exploration of their effects on pathways commonly dysregulated in cancer.

References

- 1. Recent Advances in Alternaria Phytotoxins: A Review of Their Occurrence, Structure, Bioactivity, and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolites from Alternaria Fungi and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Altenuene Derivatives from an Unidentified Freshwater Fungus in the Family Tubeufiaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and structure-activity relationships of dehydroaltenusin derivatives as selective DNA polymerase alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting cancer stem cells and signaling pathways by phytochemicals: Novel approach for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dihydrotanshinone I Inhibits the Proliferation and Growth of Oxaliplatin-Resistant Human HCT116 Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. b-Annulated 1,4-Dihydropyridines as Notch Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Purification of Dihydroaltenuene B Using Preparative High-Performance Liquid Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of Dihydroaltenuene B, a bioactive secondary metabolite produced by various fungi. The methodology outlines the extraction of the compound from fungal cultures followed by a robust preparative High-Performance Liquid Chromatography (HPLC) method for its isolation. This protocol is intended to serve as a comprehensive guide for researchers in natural product chemistry, mycology, and drug discovery to obtain highly purified this compound for further biological and chemical investigations.

Introduction

This compound is a member of the altenuene derivative family of mycotoxins produced by fungi of the Alternaria genus and other fungal species.[1] These compounds have garnered interest due to their potential biological activities. Accurate evaluation of the bioactivity and toxicological profile of this compound necessitates its availability in a highly purified form. Preparative HPLC is a powerful technique for the isolation of individual compounds from complex mixtures, such as fungal extracts.[2] This document details a validated method for the purification of this compound using reversed-phase preparative HPLC.

Experimental Protocols

Fungal Culture and Extraction

A detailed procedure for the cultivation of the source fungus and subsequent extraction of the crude metabolite mixture is crucial for a successful purification. The following protocol is based on the successful isolation of this compound from a freshwater fungus.[1]

Materials:

-

Fungal strain capable of producing this compound

-

Solid-substrate for fermentation (e.g., rice)

-

Erlenmeyer flasks

-

Incubator

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Acetonitrile (MeCN)

-

Rotary evaporator

-

Sephadex LH-20

Protocol:

-

Fungal Fermentation: Inoculate the this compound-producing fungal strain onto a solid substrate like rice in Erlenmeyer flasks. Incubate the culture under appropriate conditions (e.g., 25°C for several weeks) to allow for sufficient growth and metabolite production.

-

Extraction: After the incubation period, break up the solid culture and extract it exhaustively with ethyl acetate.

-

Solvent Partitioning: Concentrate the crude ethyl acetate extract under reduced pressure using a rotary evaporator. Partition the resulting residue between hexanes and acetonitrile to remove nonpolar impurities. The this compound will preferentially partition into the acetonitrile layer.

-

Initial Fractionation: Concentrate the acetonitrile fraction and subject it to column chromatography on Sephadex LH-20. Elute with a suitable solvent system (e.g., a mixture of hexanes, dichloromethane, and acetone) to obtain partially purified fractions.

Preparative HPLC Purification of this compound

The fractions containing this compound from the initial chromatographic step are further purified using preparative reversed-phase HPLC. The following table summarizes the key parameters for the preparative HPLC method.

Table 1: Preparative HPLC Parameters for this compound Purification

| Parameter | Value |

| Instrumentation | Preparative HPLC system with a gradient pump, UV detector, and fraction collector |

| Column | Alltech HS BDS C18, 8 µm, 10 x 250 mm |

| Mobile Phase A | Water (H₂O) |

| Mobile Phase B | Acetonitrile (MeCN) or Methanol (MeOH) |

| Gradient Program | Method 1: Isocratic 50% MeOH/H₂O for 30 minutes, followed by a linear gradient to 100% MeOH over 10 minutes. |

| Method 2: Gradient of 30% MeCN/H₂O (isocratic for 10 min), then 30-70% over 15 min, and 70-100% over 5 min. | |

| Flow Rate | 2 mL/min |

| Detection | UV at 215 nm and 230 nm |

| Injection Volume | Dependent on sample concentration and column loading capacity |

| Sample Preparation | Dissolve the partially purified, dried fraction in a minimal amount of the initial mobile phase composition. |

Data Presentation

The following table summarizes the key quantitative data related to the purification process as described in the reference literature.[1]

Table 2: Summary of Purification Yields for Altenuene Derivatives

| Compound | Yield (mg) |

| Dihydroaltenuene A | 2.5 |

| This compound | 1.9 |

| Dehydroaltenuene A | 1.6 |

| Dehydroaltenuene B | 1.3 |

| Isoaltenuene | 11 |

| Altenuene | 5.0 |

| 5'-epialtenuene | 6.6 |

Diagrams

The following diagrams illustrate the experimental workflow and the logical steps involved in the purification of this compound.

References

Dihydroaltenuene B: Synthesis, Derivatization, and Biological Applications

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction